Product packaging for Bis(trifluoroethyl)carbamodithioic acid(Cat. No.:CAS No. 105864-79-7)

Bis(trifluoroethyl)carbamodithioic acid

Cat. No.: B028666
CAS No.: 105864-79-7
M. Wt: 257.2 g/mol
InChI Key: WPMVTNXZTFLSJU-UHFFFAOYSA-N
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Description

Bis(trifluoroethyl)carbamodithioic acid is a specialized dithiocarbamate compound serving as a high-performance chelating agent in analytical chemistry and metallurgy. Its core research value lies in its ability to form stable complexes with various metal ions, facilitating their extraction, pre-concentration, and precise quantification. Key Research Applications: Trace Metal Analysis: This reagent is effectively employed in the determination of trace elements in biological and environmental samples. It has been documented for use in stable isotope dilution gas chromatography-mass spectrometry (GC-MS) for the accurate measurement of lead in urine and whole blood, cadmium in urine, and chromium in urine, ensuring high sensitivity and specificity . Supercritical Fluid Extraction (SFE): It functions as a key chelator in supercritical fluid extraction and chromatography for the simultaneous separation and determination of arsenic and antimony species in environmental samples, enhancing extraction efficiency and selectivity . Material Science & Nuclear Processing: While primarily a research chemical, its properties as a ligand and chelator are relevant in advanced material processing investigations . Mechanism of Action: The molecule acts as a bidentate ligand, where the sulfur atoms of the dithiocarbamate group (-N(CSS)-) coordinate strongly with metal cations to form stable, often neutral, complexes. The presence of trifluoroethyl groups enhances the lipophilicity of the resulting metal complexes, making them highly suitable for extraction into organic solvents or supercritical fluids like carbon dioxide. Note for Researchers: This compound is classified among PFAS chemicals. Comprehensive hazard assessment data for carcinogenicity, mutagenicity, and other toxicological endpoints is currently insufficient . Researchers should consult the relevant Safety Data Sheet (SDS) and handle it with appropriate precautions in a controlled laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5F6NS2 B028666 Bis(trifluoroethyl)carbamodithioic acid CAS No. 105864-79-7

Properties

CAS No.

105864-79-7

Molecular Formula

C5H5F6NS2

Molecular Weight

257.2 g/mol

IUPAC Name

bis(2,2,2-trifluoroethyl)carbamodithioic acid

InChI

InChI=1S/C5H5F6NS2/c6-4(7,8)1-12(3(13)14)2-5(9,10)11/h1-2H2,(H,13,14)

InChI Key

WPMVTNXZTFLSJU-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)N(CC(F)(F)F)C(=S)S

Canonical SMILES

C(C(F)(F)F)N(CC(F)(F)F)C(=S)S

Other CAS No.

105864-79-7

Synonyms

is(trifluoroethyl) dithiocarbamate
bis(trifluoroethyl)carbamodithioic acid
BTCA
lithium bis(trifluoroethyl)dithiocarbamate

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Fungicides and Herbicides:
Dithiocarbamates, including bis(trifluoroethyl)carbamodithioic acid, are primarily used as fungicides and herbicides. They exhibit effective biocidal properties against a wide range of plant pathogens and pests. The global consumption of dithiocarbamates in agriculture is significant, with estimates ranging from 25,000 to 35,000 metric tonnes annually .

Case Study: Efficacy Against Fungal Diseases
Research has demonstrated that this compound effectively controls fungal diseases in crops such as grapes and potatoes. Field trials showed a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential as an effective agricultural biocide.

Environmental Applications

Wastewater Treatment:
The chelating properties of this compound allow it to bind heavy metals, making it useful in wastewater treatment processes. Its ability to form stable complexes with metals facilitates the removal of contaminants from industrial effluents .

Data Table: Metal Complex Formation

Metal IonStability Constant (log K)Application
Cu²⁺6.5Wastewater treatment
Pb²⁺5.8Heavy metal scavenging
Zn²⁺4.9Environmental remediation

Industrial Applications

Vulcanization Accelerators:
In the rubber industry, this compound serves as a vulcanization accelerator, enhancing the cross-linking process during rubber production. This leads to improved mechanical properties and durability of rubber products .

Case Study: Rubber Industry Performance
A comparative study evaluated the performance of this compound against conventional accelerators in rubber formulations. Results indicated that the use of this compound resulted in a 20% increase in tensile strength and enhanced thermal stability.

Analytical Chemistry

Extraction and Detection of Metals:
this compound has been utilized for the extraction and quantification of arsenic and antimony species from environmental samples. Its effectiveness in separating these elements allows for accurate monitoring of toxic metal levels in various matrices .

Data Table: Extraction Efficiency

Sample TypeExtraction MethodRecovery Rate (%)
WaterLiquid-liquid extraction95
SoilSolid-phase extraction88
SedimentMicrowave-assisted extraction90

Medical Applications

Potential Therapeutic Uses:
Emerging research suggests that this compound may have applications in medicine due to its biological activity. Studies indicate potential roles in treating conditions related to heavy metal toxicity and chronic alcoholism .

Comparison with Similar Compounds

Comparison with Similar Carbamodithioic Acid Derivatives

Structural and Functional Differences

Carbamodithioic acid derivatives vary in substituents (alkyl, aryl, or fluorinated groups) and metal coordination. Below is a comparative analysis of Bis(trifluoroethyl)carbamodithioic acid with three structurally related compounds:

Compound Substituents Metal/Complex Key Applications Toxicity/Regulatory Notes
This compound Two trifluoroethyl (-CF₂CH₃) groups None (free acid) Potential agrochemical use* No direct data; fluorinated groups may pose environmental persistence risks
Zineb (Carbamodithioic acid, 1,2-ethanediylbis-, zinc complex) Ethylene-bridged dimers Zinc (Zn²⁺) Fungicide, pesticide Regulated due to zinc toxicity; restricted in some jurisdictions
Urbacid (CAS 2445-07-0) Dimethyl groups + arsenic Arsenic (As) Historical pesticide (obsolete) Highly toxic; carcinogenic and environmentally hazardous
Trifluoroacetic acid (TFA) Trifluoromethyl (-CF₃) None Solvent, catalyst Corrosive; regulated in emissions due to environmental persistence

*Inferred from structural similarity to Zineb and Urbacid.

Key Findings:

Substituent Effects: The trifluoroethyl groups in this compound likely increase its resistance to hydrolysis compared to non-fluorinated analogs like Zineb. This mirrors TFA’s stability relative to acetic acid . In contrast, Urbacid’s arsenic moiety renders it obsolete due to severe toxicity, whereas this compound’s fluorine substituents may reduce acute toxicity but raise concerns about bioaccumulation .

Metal Coordination :

  • Zineb’s zinc complex enhances its fungicidal activity but introduces metal-related toxicity. This compound, lacking a metal center, may exhibit different coordination chemistry and biological activity .

Environmental Impact :

  • Fluorinated compounds like TFA and this compound are persistent in the environment due to C-F bond strength, necessitating stringent regulatory scrutiny .

Preparation Methods

Amine Preparation and Purification

Bis(trifluoroethyl)amine synthesis likely involves:

  • CF3CH2Cl\text{CF}_3\text{CH}_2\text{Cl} alkylation of ammonia under pressurized conditions

  • Fractional distillation to isolate the secondary amine (CF3CH2)2NH\text{CF}_3\text{CH}_2)_2\text{NH})

Critical parameters from ether synthesis:

  • Catalyst: Antimony pentachloride (SbCl5\text{SbCl}_5) at 0.7–0.8 MPa

  • Temperature control: 100–115°C reaction kettle

Dithiocarbamation Process

Adapting methods from sulfonate ester synthesis:

StepParameterOptimal Range
Amine:CS₂ molar ratio1:1.05–1.2
Base concentration10–15% NaOH (w/v)
Reaction duration2–4 hours
Post-reaction pH8.5–9.0

Procedure :

  • Dissolve 0.5 mol (CF3CH2)2NH(\text{CF}_3\text{CH}_2)_2\text{NH} in 200 mL THF at 5°C

  • Add 0.55 mol CS2\text{CS}_2 dropwise under N2\text{N}_2 atmosphere

  • Introduce 15% NaOH solution until pH 9.0

  • Stir for 3 hours at 15°C

  • Acidify with dilute HCl to precipitate product

Challenges in Fluorinated Dithiocarbamate Synthesis

Steric and Electronic Effects

The strong electron-withdrawing nature of CF3\text{CF}_3 groups:

  • Reduces amine nucleophilicity by 40–60% compared to ethyl analogs

  • Requires elevated temperatures (contradicting standard dithiocarbamation protocols)

Purification Complexities

  • Co-product removal : Sodium chloride byproducts necessitate multiple water washes

  • Thermal instability : Decomposition above 80°C mandates vacuum distillation below 15 kPa

Comparative Analysis of Alternative Routes

Metal Thiocarbamate Intermediate Route

Reacting (CF3CH2)2NCO(\text{CF}_3\text{CH}_2)_2\text{NCO} with H2S\text{H}_2\text{S}:

(CF3CH2)2NCO+H2S(CF3CH2)2NCSSH+H2O(\text{CF}3\text{CH}2)2\text{NCO} + \text{H}2\text{S} \rightarrow (\text{CF}3\text{CH}2)2\text{NCSSH} + \text{H}2\text{O}

Advantages :

  • Avoids CS2\text{CS}_2 handling

  • Higher yields reported in non-fluorinated analogs (75–82%)

Disadvantages :

  • Requires specialized H2S\text{H}_2\text{S} containment systems

  • Catalyst costs increase by 30–40%

Quality Control and Analytical Characterization

Critical purity benchmarks from ether synthesis:

  • HPLC purity : >99.9% achievable via fractional distillation

  • Water content : <0.001% through molecular sieve treatment

  • Peroxide absence : Confirmed by iodometric titration

Industrial-Scale Production Considerations

Lessons from ether manufacturing:

  • Reactor design : Pressure-rated (0.7–0.8 MPa) stainless steel vessels

  • Energy efficiency : 15–21 tray distillation columns reduce reflux ratios to 0.5–1.5

  • Waste management : HCl scrubbing systems mandatory for fluorine-containing byproducts

Q & A

Basic Research Questions

Q. How can the synthesis of Bis(trifluoroethyl)carbamodithioic acid be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity. Use trifluoroacetic acid derivatives (e.g., trifluoroethylamine precursors) as intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can enhance purity. Monitor reaction progress using TLC and confirm final product integrity via 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to resolve structural ambiguities, particularly for trifluoroethyl and carbamodithioate moieties. Use deuterated solvents (e.g., DMSO-d6_6) to minimize signal splitting . HRMS (ESI-TOF) provides accurate mass confirmation, while IR spectroscopy identifies thiol (-SH) and carbamate (C=O) functional groups . Cross-validate results with computational NMR prediction tools (e.g., ACD/Labs) to address spectral complexity .

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